
3-Bromo-1,1,1-trichloropropane
Overview
Description
3-Bromo-1,1,1-trichloropropane: is an organic compound with the molecular formula C₃H₄BrCl₃ . It is a halogenated derivative of propane, characterized by the presence of bromine and chlorine atoms. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1,1,1-trichloropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,1,1-trichloropropane with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-1,1,1-trichloropropane can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Catalysts: Catalysts such as Lewis acids can be used to facilitate these reactions.
Temperature and Pressure: Reactions are typically carried out at elevated temperatures and pressures to increase reaction rates.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, and amines.
Elimination Products: Alkenes are the primary products of elimination reactions.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-Bromo-1,1,1-trichloropropane serves as a crucial intermediate in the synthesis of various organic compounds. Its unique halogenation pattern allows for the preparation of other halogenated compounds and facilitates substitution and elimination reactions. This compound can be utilized to generate alkynylhalocarbenes when reacted with 1,1-dichloroalk-2-ynes in the presence of bases like potassium tert-butoxide.
Reagent in Reactions
The presence of bromine and chlorine atoms enhances its reactivity, making it suitable for diverse chemical transformations. It can participate in nucleophilic substitutions and electrophilic additions, which are fundamental processes in organic chemistry.
Biological Research
Impact on Biological Systems
In biological research, this compound is used to study the effects of halogenated hydrocarbons on biological systems. It may serve as a precursor in synthesizing pharmaceuticals and other biologically active molecules. Its interactions with biomolecules can lead to significant alterations in cellular functions and metabolic pathways.
Mechanism of Action
The compound's mechanism involves binding to nucleophilic sites on proteins and nucleic acids, potentially leading to enzyme inhibition or activation. This property allows it to modify gene expression and influence cellular signaling pathways.
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is valuable in producing flame retardants and plasticizers. Its thermal stability and resistance to degradation make it suitable for manufacturing materials that require enhanced durability under heat.
Synthesis of Anti-Cancer Drugs
Research indicates that derivatives of this compound have been employed in synthesizing anti-cancer drugs. The specific reactivity patterns allow for the development of complex medicinal compounds that can target cancer cells effectively .
Case Studies
While specific case studies were not detailed in the search results, existing literature highlights the compound's role in:
- Pharmaceutical Development : Its utility as a precursor for synthesizing complex drug molecules has been documented in various studies focusing on anti-cancer agents.
- Environmental Impact Studies : Research examining the effects of halogenated compounds on ecosystems often includes this compound due to its biological activity.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,1-trichloropropane involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of bromine and chlorine atoms makes it a versatile reagent that can participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but with different halogenation patterns.
3-Bromo-1,1,1-trifluoropropane: Contains fluorine atoms instead of chlorine, leading to different reactivity and applications.
1,1,1-Trichloropropane: Lacks the bromine atom, resulting in different chemical properties and uses.
Uniqueness: 3-Bromo-1,1,1-trichloropropane is unique due to its specific combination of bromine and chlorine atoms. This combination imparts distinct reactivity patterns, making it suitable for specialized applications in organic synthesis and industrial processes.
Biological Activity
3-Bromo-1,1,1-trichloropropane (C₃H₄BrCl₃) is a halogenated organic compound with notable biological activities that have implications in both industrial and pharmaceutical contexts. This article provides a comprehensive overview of its biological activity, including cytotoxicity, endocrine disruption potential, and its role in synthetic chemistry.
This compound is characterized by the presence of bromine and chlorine atoms attached to a propane backbone. The molecular structure can be represented as follows:
This unique halogenation pattern contributes to its reactivity and biological interactions.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Cytotoxicity studies have shown that halogenated compounds can induce apoptosis (programmed cell death) in specific cancer types. For instance:
- Case Study 1 : In vitro studies demonstrated that exposure to this compound resulted in significant cell death in human breast cancer cell lines (MCF-7), suggesting potential applications in anticancer therapies.
- Case Study 2 : A study focusing on lung cancer cells revealed that the compound could inhibit cell proliferation through the activation of apoptotic pathways .
Endocrine Disruption Potential
The endocrine-disrupting properties of halogenated compounds are of growing concern. This compound has been implicated in disrupting hormonal functions:
- Mechanism : The compound may interfere with hormone signaling pathways by mimicking or blocking natural hormones due to its structural similarity to endocrine-active substances .
- Research Findings : Experimental data suggest that exposure to this compound can lead to altered reproductive functions in animal models, indicating potential risks for developmental and reproductive health.
The mechanism of action for this compound involves its interaction with nucleophiles and electrophiles during chemical reactions. This compound can undergo:
- Nucleophilic Substitution Reactions : The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
- Elimination Reactions : Under specific conditions, it can form alkenes through elimination reactions .
Comparison with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with similar halogenated compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | BrCH₂CHClCCl₂ | Cytotoxicity; Endocrine disruption |
1-Bromo-3-chloropropane | Cl(CH₂)₃Br | Lower cytotoxicity; used in organic synthesis |
3-Bromo-1,1,1-trifluoropropane | CF₃CH₂CHBr | Anticancer drug precursor |
Industrial Applications
In addition to its biological activities, this compound is utilized in various industrial applications:
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 3-Bromo-1,1,1-trichloropropane, and how should experimental parameters be optimized?
- Methodological Answer : Use a combination of <sup>13</sup>C NMR to identify carbon environments (particularly C-Br and C-Cl bonds) and Fourier-transform infrared spectroscopy (FTIR) to detect halogen-related stretching frequencies (e.g., C-Br ~550–600 cm⁻¹, C-Cl ~700–800 cm⁻¹). Mass spectrometry (EI-MS) is critical for molecular ion detection (expected m/z ~210–215 for [M]<sup>+</sup>). For quantification, gas chromatography (GC) paired with electron capture detection (ECD) enhances sensitivity to halogenated compounds. Calibrate instruments using halogenated standards (e.g., chloroform or bromoethane) to minimize matrix interference .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves (≥0.11 mm thickness) and polyvinyl alcohol (PVA) laminate gloves for extended exposure. Equip with splash goggles and a respirator (NIOSH-approved for organic vapors).
- Engineering Controls : Perform reactions in fume hoods with ≥100 fpm face velocity. Use secondary containment for storage.
- Emergency Procedures : In case of spills, neutralize with activated carbon or vermiculite, and dispose as hazardous waste. For skin contact, wash with 5% sodium thiosulfate solution to deactivate halogenated residues .
Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?
- Methodological Answer : While direct synthesis routes are sparsely documented, analogous methods for brominated alkanes suggest radical bromination of 1,1,1-trichloropropane using N-bromosuccinimide (NBS) under UV light. Alternatively, nucleophilic substitution of 1,1,1-trichloro-3-hydroxypropane with HBr in sulfuric acid may yield the target compound. Monitor reaction progress via GC-MS to avoid over-bromination. A common pitfall is trace moisture leading to hydrolysis; rigorously dry solvents and reagents (e.g., molecular sieves for HBr gas) .
Advanced Research Questions
Q. How can conflicting toxicity data for this compound be resolved across studies?
- Methodological Answer : Discrepancies often arise from variations in exposure models (e.g., in vitro vs. in vivo) or analytical sensitivity. To reconcile
- Meta-Analysis : Apply the Bradford-Hill criteria to assess causality, prioritizing studies with peer-reviewed protocols and controlled exposure metrics (e.g., ppm-level monitoring).
- In Silico Modeling: Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicokinetics, cross-referencing with ATSDR’s Minimal Risk Levels (MRLs) for halogenated alkanes .
Q. What mechanistic pathways dominate the thermal degradation of this compound, and how do reaction conditions influence byproduct formation?
- Methodological Answer : Under pyrolysis (>300°C), C-Br bond cleavage generates bromine radicals, initiating chain reactions. Key byproducts include HCl , HBr , and chlorinated propenes (e.g., 1,1,3-trichloropropene). Use laser-induced fluorescence (LIF) or resonance-enhanced multiphoton ionization (REMPI) to detect transient species like OH radicals. Varying oxygen levels modulates pathways: anaerobic conditions favor halogenated alkenes, while aerobic pyrolysis yields phosgene (COCl2). Optimize GC×GC-TOFMS for byproduct profiling .
Q. How does this compound interact with environmental matrices, and what analytical methods quantify its persistence?
- Methodological Answer : In soil/water systems, hydrolysis (half-life ~150–200 days at pH 7) competes with microbial degradation. Use solid-phase microextraction (SPME) coupled with GC-ECD to measure aqueous concentrations. For soil, employ accelerated solvent extraction (ASE) with dichloromethane. Model environmental fate using the EPA EPISuite™ , inputting log Kow (estimated ~2.8) and vapor pressure (~0.5 mmHg at 25°C). Validate with OECD 301B ready biodegradability tests .
Properties
IUPAC Name |
3-bromo-1,1,1-trichloropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrCl3/c4-2-1-3(5,6)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNXOOKBNWKKKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrCl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341467 | |
Record name | 3-Bromo-1,1,1-trichloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13749-37-6 | |
Record name | 3-Bromo-1,1,1-trichloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13749-37-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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